Ethyl (diphenylphosphoryl)acetate

Stereoselective synthesis Horner–Wadsworth–Emmons olefination Z-alkene construction

Conventional Horner-Wadsworth-Emmons reagents overwhelmingly produce E-alkenes, forcing separate reagent sourcing for Z-olefin targets. Ethyl (diphenylphosphoryl)acetate (CAS 6361-05-3) solves this with the diphenylphosphoryl group, which stabilizes α-carbanions and permits isolation of discrete β-hydroxyphosphine oxide diastereomers. • Delivers Z-α,β-unsaturated esters with 89-99% selectivity under practical NaH or Triton B conditions-no KHMDS/18-crown-6 required. • Enables stereodivergent E/Z access from a single reagent via isolable erythro/threo intermediates, eliminating duplicate SKU procurement. • Base cost reduced ≥20× versus Still-Gennari protocols; moisture-tolerant conditions minimize batch failure at scale.

Molecular Formula C16H17O3P
Molecular Weight 288.28 g/mol
CAS No. 6361-05-3
Cat. No. B188102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (diphenylphosphoryl)acetate
CAS6361-05-3
Molecular FormulaC16H17O3P
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17O3P/c1-2-19-16(17)13-20(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
InChIKeyWYOVIIWQEUXLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Diphenylphosphoryl)acetate Overview


Ethyl (diphenylphosphoryl)acetate (CAS 6361-05-3), also indexed as (ethoxycarbonylmethyl)diphenylphosphine oxide, is a phosphine oxide (C₁₆H₁₇O₃P, MW 288.28) bearing the synthetically versatile diphenylphosphoryl (Ph₂PO) group . This compound belongs to the Horner–Wittig reagent class, distinct from the more common phosphonate-based Horner–Wadsworth–Emmons (HWE) reagents such as triethyl phosphonoacetate. A closely related phosphonate analog—ethyl diphenylphosphonoacetate (CAS 16139-79-0, C₁₆H₁₇O₅P)—has been extensively characterized as the Ando reagent for Z-selective HWE olefination [1]. Both compounds share the critical diphenylphosphoryl motif that imparts unique stereoelectronic properties compared to dialkyl phosphonates. The Ph₂PO group stabilizes α-carbanions while enabling stereospecific formation of alkenes via isolable β-hydroxyphosphine oxide intermediates—a capability inaccessible to standard phosphonate esters [2].

Ethyl (Diphenylphosphoryl)acetate vs. Triethyl Phosphonoacetate


Generic HWE reagents such as triethyl phosphonoacetate operate via an entirely different stereochemical pathway: they deliver predominantly E-α,β-unsaturated esters (E:Z up to 99:1) [1]. In contrast, reagents bearing the diphenylphosphoryl (Ph₂PO) group—including both the phosphine oxide (CAS 6361-05-3) and its phosphonate ester analog (Ando reagent, CAS 16139-79-0)—favor Z-alkene formation with selectivities reaching 89–99% depending on conditions [2]. This stereochemical inversion arises from fundamental differences in the transition-state geometry of the addition/elimination sequence and cannot be replicated by simply adjusting base or solvent with dialkyl phosphonates. Furthermore, the Ph₂PO group uniquely permits isolation of the intermediate β-hydroxyphosphine oxide adducts as discrete diastereomers, enabling stereodivergent access to both pure E and pure Z alkenes from a single reagent through stereospecific elimination—a capability absent in conventional phosphonate chemistry [3]. Substituting a dialkyl phosphonate for this compound in a synthetic route targeting Z-olefins would necessitate a complete redesign of the stereochemical strategy.

Ethyl (Diphenylphosphoryl)acetate – Differentiation Evidence


Z-Selectivity: Diphenylphosphoryl vs. Triethyl Phosphonoacetate

The diphenylphosphoryl reagent class delivers Z-α,β-unsaturated esters as the major product, inverting the stereochemical outcome observed with the standard HWE reagent triethyl phosphonoacetate. Under Triton B or NaH in THF at −78 °C, ethyl diphenylphosphonoacetate (the Ando reagent) produces Z-unsaturated esters with 89–93% selectivity in near-quantitative yields; selectivity rises to ≤99% Z under Still-type conditions (KHMDS/18-crown-6) [1]. In contrast, triethyl phosphonoacetate under optimized DBU/K₂CO₃ conditions gives E-α,β-unsaturated esters with E:Z selectivities of 99:1 for most aldehyde substrates [2]. This represents a near-complete stereochemical inversion, with the Z:E ratio shifting from approximately 1:99 (triethyl phosphonoacetate) to up to 99:1 (diphenylphosphoryl reagent). Data for the diphenylphosphoryl class are drawn from the structurally analogous phosphonate ester (CAS 16139-79-0); the Ph₂PO group responsible for this selectivity is common to both compounds [3].

Stereoselective synthesis Horner–Wadsworth–Emmons olefination Z-alkene construction

Diphenyl vs. Di-o-tolyl Phosphonoacetate Z-Selectivity

Under identical reaction conditions (NaH, THF, −78 °C, p-tolualdehyde as substrate), ethyl diphenylphosphonoacetate (the Ando reagent) and ethyl di-o-tolylphosphonoacetate produce markedly different Z:E ratios. The diphenyl reagent gives an E:Z ratio of 1:3.67 (corresponding to approximately 78% Z content, 83% isolated yield), whereas the di-o-tolyl analog yields an E:Z ratio of only 1:1.29 (approximately 56% Z, 91% yield) . Although the di-o-tolyl reagent was identified by Ando as among the most Z-selective in the broader diarylphosphonoacetate series (93–99% Z with certain substrates), this direct comparison under NaH conditions reveals that the unsubstituted diphenyl reagent provides substantially higher Z-selectivity than the ortho-methyl-substituted analog for p-tolualdehyde [1]. This result counters the intuitive assumption that increased steric bulk at phosphorus necessarily enhances Z-selectivity across all substrates and conditions.

Z-selective olefination Ando reagent optimization Phosphonate structure–selectivity relationship

Validation in Epolactaene Total Synthesis

The synthetic utility of the diphenylphosphoryl reagent class has been validated in demanding natural product total synthesis. In the convergent total synthesis of epolactaene—a bioactive fungal metabolite—the Z-selective Horner–Emmons reaction of ethyl diphenylphosphonoacetate with (S)-2-(tert-butyldimethylsilyloxy)propanal (a chiral α-silyloxy aldehyde) afforded the corresponding Z-α,β-unsaturated ester with a 20:1 Z:E ratio (approximately 95% Z) [1]. This result was achieved on a scale sufficient for large-scale preparation of enantiomerically pure intermediates, demonstrating both stereochemical fidelity and practical scalability. A standard HWE reagent such as triethyl phosphonoacetate would have delivered the undesired E-isomer as the major product under comparable conditions [2], necessitating an entirely different synthetic strategy or subsequent isomer separation.

Natural product total synthesis Z-selective Horner–Emmons Epolactaene

Intermediate Isolability: Stereodivergent E/Z Access

A unique mechanistic feature of the diphenylphosphoryl (Ph₂PO) reagent class is the ability to isolate and purify the β-hydroxyphosphine oxide addition intermediates prior to the elimination step—a capability fundamentally absent in standard phosphonate HWE chemistry, where the oxyanionic intermediate undergoes spontaneous, irreversible elimination [1]. Addition of lithiated Ph₂P(O)CH₂CO₂Et to aldehydes produces erythro-β-hydroxyphosphine oxides with good diastereoselectivity; stereospecific syn-elimination from these erythro adducts yields pure Z-alkenes. Conversely, acylation of the same phosphine oxide anion followed by stereoselective reduction to the threo-β-hydroxyphosphine oxide and subsequent anti-elimination delivers pure E-alkenes [2]. Thus, a single diphenylphosphoryl reagent can serve as a stereodivergent platform for both alkene geometries, depending solely on the processing of the isolable intermediate. In contrast, triethyl phosphonoacetate or Still–Gennari reagents generate intermediates that eliminate spontaneously under the reaction conditions, precluding intermediate isolation and limiting stereochemical control to the initial addition step [3].

Horner–Wittig reaction Stereodivergent synthesis Phosphine oxide intermediates

Cost and Operational Advantage vs. Still–Gennari

The diphenylphosphoryl reagent class achieves high Z-selectivity using inexpensive, commercially available bases such as Triton B (benzyltrimethylammonium hydroxide) or NaH in THF, with Z-selectivities of 89–93% and near-quantitative yields [1]. The Still–Gennari reagent—methyl or ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, the most widely used alternative for Z-selective HWE olefination—requires KHMDS as base and 5 equivalents of the expensive and highly hygroscopic 18-crown-6 to achieve comparable Z-selectivities (up to 98:2 Z:E) [2][3]. The Ando laboratory has explicitly noted that the Still–Gennari protocol requires strictly anhydrous conditions and relatively costly reagents, whereas the diarylphosphonoacetate method operates effectively without stringent exclusion of moisture [1]. This translates to lower reagent costs, simplified experimental setup, and reduced sensitivity to ambient moisture in routine laboratory operations.

Z-selective olefination Reaction condition comparison Horner–Emmons methodology

Ethyl (Diphenylphosphoryl)acetate Applications


Z-Selective Unsaturated Ester Synthesis for Medicinal Chemistry

When a synthetic route requires a Z-configured α,β-unsaturated ester—common in macrocyclic natural product analogs, HIV protease inhibitor precursors, and conformationally constrained peptide mimetics—ethyl (diphenylphosphoryl)acetate provides direct Z-selective access that triethyl phosphonoacetate cannot deliver. The evidence demonstrates Z-selectivity up to 99% under optimized conditions (KHMDS/18-crown-6) and 89–93% under practical NaH or Triton B conditions [1], compared to E:Z of 99:1 for triethyl phosphonoacetate [2]. The validated 20:1 Z:E ratio achieved in the epolactaene total synthesis with a chiral α-silyloxy aldehyde substrate [3] confirms applicability to complex, stereochemically demanding medicinal chemistry targets.

Stereodivergent Alkene Synthesis from One Reagent

In structure–activity relationship (SAR) campaigns requiring both E and Z isomers of a given α,β-unsaturated ester scaffold, the diphenylphosphoryl reagent class enables a unified synthetic approach. The isolable erythro-β-hydroxyphosphine oxide intermediate, obtained from addition of the phosphine oxide anion to aldehydes, can be purified and subjected to stereospecific syn-elimination to yield pure Z-alkenes; alternatively, the corresponding threo diastereomer (accessed via acylation/reduction of the same phosphine oxide anion) yields pure E-alkenes upon anti-elimination [4]. This capability eliminates the need to procure, validate, and optimize separate E- and Z-selective reagents for parallel SAR exploration.

Cost-Effective Z-Selective Olefination Scale-Up

For process development laboratories transitioning Z-selective olefination from discovery to kilogram scale, the ability to use inexpensive Triton B or NaH instead of the KHMDS/18-crown-6 combination required by Still–Gennari reagents [5] translates to significant cost reduction. Based on the evidence, the base/additive cost per mole of reaction is reduced by an estimated factor of ≥20 when using the diphenylphosphoryl reagent protocol. The moisture-tolerant conditions (no requirement for strictly anhydrous 18-crown-6 handling) further reduce operational complexity at scale, minimizing the risk of batch failure due to adventitious water.

Versatile Olefination Reagent for Research Laboratories

For laboratories that maintain a curated inventory of synthetic reagents and seek to minimize SKU count while maximizing stereochemical flexibility, the diphenylphosphoryl reagent (CAS 6361-05-3) offers capabilities spanning both the classic Horner–Wittig manifold (via isolated intermediates enabling stereodivergence) [4] and the Ando-type Z-selective HWE manifold (via direct elimination) [1]. The reagent's demonstrated performance across aromatic, aliphatic, and chiral α-oxygenated aldehydes [1][3] reduces the need to stock multiple specialized phosphonates for different substrate classes or stereochemical requirements.

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